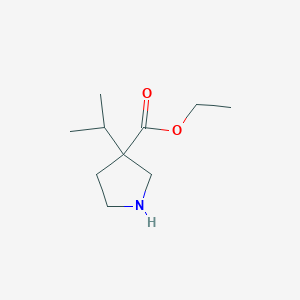

Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3-propan-2-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-4-13-9(12)10(8(2)3)5-6-11-7-10/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMRYBGLRUERCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Enantioselective Hydrogenation Approach

Overview:

A prominent method involves enantioselective hydrogenation of precursor compounds to obtain the desired stereochemistry with high purity. This process is particularly efficient for synthesizing chiral pyrrolidine derivatives, including Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate.

- Starting from a suitable unsaturated precursor, such as a pyrrolidine-3-carboxylic acid derivative, the reaction employs chiral catalysts under moderate hydrogen pressure.

- The process ensures high enantiomeric excess (ee) and yield, making it suitable for pharmaceutical applications.

| Step | Catalyst | Conditions | Yield | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| Hydrogenation | Chiral Rh or Ru catalyst | Moderate pressure (1-10 atm), 25-50°C | >90% | >99% ee |

This method is advantageous for producing stereochemically pure compounds efficiently under mild conditions.

Hydrolysis of Pyrrolidine-3-Carbamides

Overview:

Another established route involves synthesizing pyrrolidine-3-carboxylic acids or derivatives via hydrolysis of carbamide intermediates, followed by esterification.

- Pyrrolidine-3-carbamide is prepared through condensation reactions involving pyrrolidine derivatives and carbamoyl chlorides or isocyanates.

- Subsequent hydrolysis of the carbamide group yields the free carboxylic acid, which is then esterified with ethanol to produce the ethyl ester.

| Step | Reagents | Conditions | Notes | Reference |

|---|---|---|---|---|

| Hydrolysis | Acid or base | 20-70°C, aqueous medium | Acid hydrolysis favors high purity | |

| Esterification | Ethanol, acid catalyst | Reflux | Purified via distillation |

Cyclization and Functionalization of Pyridine Derivatives

Overview:

A third approach involves constructing the pyrrolidine ring through cyclization of suitably functionalized pyridine derivatives, followed by alkylation and esterification.

- Substituted pyridin-2-amine derivatives undergo cyclization to form the pyrrolidine core.

- Alkylation with isopropyl or other alkyl halides introduces the propan-2-yl group.

- Final esterification yields this compound.

This method is advantageous for structural diversity and functional group tolerance.

Summary of Key Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized pyrrolidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is being investigated for its potential therapeutic applications. Its structure allows for interactions with various biological targets, making it a candidate for drug development aimed at treating central nervous system disorders. The compound's derivatives have shown promise in:

- Antimicrobial Activity : Exhibiting effectiveness against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values indicating significant antimicrobial potential.

- Antiviral and Anticancer Properties : Initial studies suggest that it may influence pathways involved in cell proliferation and apoptosis, which are critical in cancer treatment .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure facilitates the development of more complex molecules through:

- Nucleophilic Substitution Reactions : Introducing different functional groups into the pyrrolidine ring.

- Oxidation and Reduction : Transforming the compound into various derivatives such as alcohols or carboxylic acids, which are valuable in further synthetic pathways.

Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals and specialty chemicals. Its properties make it suitable for:

- Peptide Synthesis : High yields in peptide coupling reactions, enhancing efficiency in pharmaceutical manufacturing.

- Chemical Intermediates : Serving as a precursor for synthesizing other biologically active compounds .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antimicrobial Studies : Research conducted on various derivatives demonstrated their effectiveness against specific pathogens, providing insights into their potential use as antibiotic agents.

- Pharmacological Investigations : Studies focusing on its interaction with enzyme targets revealed mechanisms that could lead to novel therapeutic agents for treating diseases related to enzyme dysfunction.

- Industrial Process Optimization : Investigations into large-scale production methods indicated that continuous flow reactors significantly enhance yield while reducing environmental impact, showcasing its viability for commercial applications .

Actividad Biológica

Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

This compound is characterized by its pyrrolidine ring structure, which is known for contributing to various pharmacological properties. The compound is being investigated for its potential roles in antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects. The exact mechanisms are still under investigation, but initial studies suggest that the compound may influence pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown that derivatives of pyrrolidine compounds can effectively inhibit the growth of Gram-positive bacteria and certain fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests significant antimicrobial potential .

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promise. It has been noted that compounds with similar structural features can exhibit activity against viral infections by interfering with viral replication processes. Further studies are needed to elucidate the specific viral targets and mechanisms involved .

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. Notably, studies involving A549 human lung adenocarcinoma cells revealed that certain derivatives could significantly reduce cell viability compared to control treatments. For example, one study reported a reduction in A549 viability by up to 63% when treated with specific derivatives at a concentration of 100 µM .

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated the effects of this compound on A549 cells, revealing structure-dependent anticancer activity. The results indicated that modifications to the pyrrolidine structure could enhance or diminish cytotoxic effects .

- Antimicrobial Screening : In another investigation focused on antimicrobial activity, derivatives were screened against multidrug-resistant bacterial strains using broth microdilution techniques. The findings suggested that certain derivatives showed significant inhibitory effects against selected pathogens, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Cell Line/Pathogen | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Inhibition | Gram-positive bacteria | MIC < 128 µg/mL |

| Antiviral | Potential | Various viruses | TBD |

| Anticancer | Cytotoxic | A549 (lung cancer) | IC50 = 63 µM |

Comparación Con Compuestos Similares

Key Comparative Insights

- Electronic Effects: The absence of electron-withdrawing groups (e.g., ketone in C₉H₁₅NO₃) in the target compound suggests higher electron density at the ester carbonyl, which may influence reactivity toward nucleophiles .

- Lipophilicity: Ethyl esters (e.g., target compound) exhibit higher lipophilicity than methyl esters (e.g., C₆H₁₂ClNO₂), impacting membrane permeability in biological systems .

- Aromatic vs. Aliphatic Substituents: Bromophenylmethyl-substituted analogs (C₁₄H₁₈BrNO₂) offer enhanced van der Waals interactions in molecular recognition but increase molecular weight and rigidity .

Predicted Physicochemical Properties

Collision cross-section (CCS) data for the target compound highlights its moderate size and polarity, which contrasts with bulkier analogs like C₁₄H₁₈BrNO₂ (unreported CCS but higher molecular weight). The CCS values correlate with gas-phase ion mobility, useful in mass spectrometry-based identification .

Research Implications

- Drug Design : The isopropyl group in the target compound may optimize pharmacokinetic profiles by balancing lipophilicity and metabolic stability.

- Material Science : Steric effects from substituents could influence crystallinity or solubility in polymer applications.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate, and how can reaction efficiency be optimized?

A common approach involves [3+2] annulation reactions, where a β-keto ester and an imine precursor undergo cyclization. For example, tributylphosphine-catalyzed annulation of ethyl acrylate derivatives with isopropyl-substituted enamines can yield the pyrrolidine scaffold . Optimization includes adjusting solvent polarity (e.g., N,N-dimethylacetamide) and temperature (80–100°C) to enhance regioselectivity. Reaction progress should be monitored via TLC or LC-MS to identify intermediates and byproducts .

Q. How should this compound be purified, and what analytical techniques validate its purity?

Purification typically involves column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) to isolate the target compound. Recrystallization from ethanol or methanol may improve crystalline yield. Purity is validated via HPLC (≥95% by area) and ¹H/¹³C NMR to confirm absence of residual solvents or unreacted starting materials . High-resolution mass spectrometry (HRMS) provides exact mass confirmation .

Q. What crystallographic methods are suitable for structural elucidation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethanol can be analyzed using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen bonding networks . For twinned crystals, SHELXD and SHELXE enable robust phasing .

Advanced Research Questions

Q. How can stereochemical outcomes of the pyrrolidine ring be controlled during synthesis?

Stereoselectivity is influenced by chiral auxiliaries or catalysts. For example, using enantiopure imine precursors or asymmetric organocatalysts (e.g., proline derivatives) can induce specific configurations at the 3-position. Computational modeling (DFT studies) predicts transition-state energies to guide catalyst design. Crystallographic data (e.g., Flack parameter) confirms absolute configuration post-synthesis .

Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?

Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) assesses binding affinity to biological targets like enzymes or receptors. ADMET predictors (SwissADME) evaluate pharmacokinetic properties, such as BBB permeability or CYP450 inhibition .

Q. How can conflicting NMR and crystallographic data be resolved for this compound?

Discrepancies between solution-state NMR (e.g., unexpected coupling constants) and solid-state XRD data often arise from conformational flexibility. Variable-temperature NMR (VT-NMR) identifies dynamic processes, while NOESY/ROESY experiments reveal spatial proximities in solution. Comparing XRD-derived torsion angles with NMR-derived Karplus equation predictions resolves ambiguities .

Methodological Notes

- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential skin/eye irritation (H313/H333 hazards). Store at 2–8°C under inert gas (N₂/Ar) .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to minimize batch-to-batch variability. Open-source crystallography tools (WinGX, Olex2) ensure transparency in structural reporting .

- Contradictory Evidence : Some synthesis protocols (e.g., annulation vs. cycloaddition) may yield varying yields due to substrate sensitivity. Cross-validate with multiple characterization techniques (e.g., XRD + HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.